REACTION_SMILES
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[CH3:1][c:2]1[s:3][c:4]([CH2:12][CH2:13][CH2:14][C:15](=[O:9])[O:17][CH2:7][CH3:8])[c:5]([C:10]([O:11][CH2:16][CH3:18])=[O:19])[n:6]1.[CH3:21][CH2:22][O-:23].[Na+:20]>>[CH3:1][c:2]1[s:3][c:4]2[c:5]([n:6]1)[C:15](=[O:17])[CH2:14][CH2:13][CH2:12]2
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Name
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Type
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product
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Smiles
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Cc1nc2c(s1)CCCC2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |